This compound is classified as an acetamide derivative with significant implications in pharmacology due to its structural similarities to biologically active molecules. Its molecular formula is , and it has a molecular weight of approximately 234.25 g/mol. The IUPAC name reflects its stereochemistry and functional groups, which are pivotal for its biological activity.
The synthesis of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide typically involves several steps:
In industrial settings, continuous flow reactors may be used to optimize reaction conditions and enhance yield efficiency. Key parameters include temperature control, reaction time, and concentration of reactants.
The molecular structure of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 234.25 g/mol |
IUPAC Name | N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
InChI | InChI=1S/C9H18N2O5/c1-4(14)10-7-5(2-12)11-6(3-13)8(15)9(7)16/h5-9,11-13,15-16H... |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide can participate in various chemical reactions:
For oxidation reactions, reagents such as potassium permanganate or chromium trioxide are commonly used. Reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution may involve alkyl halides or acyl chlorides depending on the desired product.
The mechanism of action for N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl groups enhance hydrogen bonding capabilities and facilitate binding to these targets. This interaction can influence various biochemical pathways relevant to metabolic processes or therapeutic effects.
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide has diverse applications across several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2